Cas no 158849-14-0 (3-Pentanamine, 2,2-dimethyl-, (3R)-)

3-Pentanamine, 2,2-dimethyl-, (3R)- 化学的及び物理的性質
名前と識別子
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- 3-Pentanamine, 2,2-dimethyl-, (3R)-
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- インチ: 1S/C7H17N/c1-5-6(8)7(2,3)4/h6H,5,8H2,1-4H3/t6-/m1/s1
- InChIKey: PCQKMDBZOIYAKY-ZCFIWIBFSA-N
- ほほえんだ: CC(C)(C)[C@H](N)CC
3-Pentanamine, 2,2-dimethyl-, (3R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396537-2.5g |
(3R)-2,2-dimethylpentan-3-amine |
158849-14-0 | 2.5g |
$2071.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057024-1g |
(3R)-2,2-Dimethylpentan-3-amine |
158849-14-0 | 95% | 1g |
¥5180.0 | 2023-04-10 | |
Enamine | EN300-396537-10.0g |
(3R)-2,2-dimethylpentan-3-amine |
158849-14-0 | 10.0g |
$4545.0 | 2023-03-02 | ||
Enamine | EN300-396537-0.05g |
(3R)-2,2-dimethylpentan-3-amine |
158849-14-0 | 0.05g |
$888.0 | 2023-03-02 | ||
Enamine | EN300-396537-0.5g |
(3R)-2,2-dimethylpentan-3-amine |
158849-14-0 | 0.5g |
$1014.0 | 2023-03-02 | ||
Enamine | EN300-396537-1.0g |
(3R)-2,2-dimethylpentan-3-amine |
158849-14-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-396537-0.1g |
(3R)-2,2-dimethylpentan-3-amine |
158849-14-0 | 0.1g |
$930.0 | 2023-03-02 | ||
Enamine | EN300-396537-0.25g |
(3R)-2,2-dimethylpentan-3-amine |
158849-14-0 | 0.25g |
$972.0 | 2023-03-02 | ||
Enamine | EN300-396537-5.0g |
(3R)-2,2-dimethylpentan-3-amine |
158849-14-0 | 5.0g |
$3065.0 | 2023-03-02 |
3-Pentanamine, 2,2-dimethyl-, (3R)- 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
3-Pentanamine, 2,2-dimethyl-, (3R)-に関する追加情報
3-Pentanamine, 2,2-dimethyl-, (3R)-: A Comprehensive Overview in Modern Chemical Research
Compound with the CAS number 158849-14-0, specifically 3-Pentanamine, 2,2-dimethyl-, (3R)-, represents a significant compound in the realm of organic chemistry and pharmaceutical research. This enantiomerically pure amine has garnered attention due to its unique structural properties and potential applications in drug development. The (3R) configuration of the molecule imparts specific stereochemical characteristics that can influence its biological activity, making it a subject of intense study in medicinal chemistry.
The molecular structure of 3-Pentanamine, 2,2-dimethyl-, (3R)- consists of a five-carbon chain with a secondary amine group at the third carbon position and two methyl groups at the second carbon. This configuration leads to a highly branched molecule with a distinct three-dimensional shape. The presence of the (3R) stereocenter is particularly noteworthy, as it can affect how the molecule interacts with biological targets such as enzymes and receptors. This stereochemical specificity is crucial in pharmaceutical design, where often only one enantiomer of a compound exhibits the desired therapeutic effect while the other may be inactive or even harmful.
In recent years, there has been a growing interest in chiral amines for their role in developing enantiomerically pure drugs. These drugs tend to have fewer side effects and better pharmacokinetic profiles compared to racemic mixtures. The synthesis of 3-Pentanamine, 2,2-dimethyl-, (3R)- involves advanced organic synthesis techniques that ensure high enantiomeric purity. Methods such as asymmetric hydrogenation and chiral resolution have been employed to achieve this purity level. The advancements in synthetic methodologies have not only improved the yield but also made the production of such chiral compounds more scalable and cost-effective.
The applications of 3-Pentanamine, 2,2-dimethyl-, (3R)- extend beyond pharmaceuticals into other areas of chemical research. For instance, it serves as an intermediate in the synthesis of more complex molecules such as amino acids and peptidomimetics. These intermediates are essential for creating novel bioactive compounds that can be used in various therapeutic applications. Additionally, the unique structural features of this compound make it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Recent studies have highlighted the potential of 3-Pentanamine, 2,2-dimethyl-, (3R)- in addressing specific therapeutic challenges. For example, researchers have explored its use as a precursor in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The stereochemical properties of this compound allow for precise interactions with target proteins, leading to high efficacy and low toxicity profiles. Furthermore, its role in designing ligands for G-protein coupled receptors (GPCRs) has been investigated. GPCRs are involved in many physiological processes and are targeted by a significant portion of modern drugs.
The synthesis and application of chiral amines like 3-Pentanamine, 2,2-dimethyl-, (3R)- also contribute to sustainable chemistry practices. By focusing on enantiomerically pure compounds, researchers can minimize waste and reduce environmental impact associated with producing racemic mixtures. Green chemistry principles are increasingly being integrated into synthetic routes to ensure that processes are not only efficient but also environmentally friendly. This includes using catalytic methods that reduce energy consumption and employing solvents that have lower toxicity profiles.
The future prospects for 3-Pentanamine, 2,2-dimethyl-, (3R)- are promising as ongoing research continues to uncover new applications and refine synthetic methodologies. The development of novel drugs relies heavily on access to high-quality intermediates like this one. As technology advances, particularly in areas such as flow chemistry and biocatalysis, the production of complex chiral molecules will become even more efficient and accessible. This will accelerate the discovery and development of new therapeutics that address unmet medical needs.
In conclusion, 3-Pentanamine, 2,2-dimethyl-, (3R)-, with its CAS number 158849-14-0, stands out as a versatile and important compound in modern chemical research. Its unique structural features and stereochemical properties make it invaluable for pharmaceutical applications ranging from kinase inhibitors to GPCR ligands. The advancements in synthetic techniques have not only improved its production but also opened up new avenues for its use in sustainable chemistry practices. As research progresses,this compound is poised to play an even greater role in shaping the future of drug development.
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